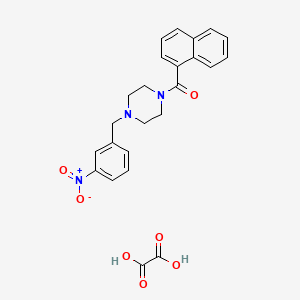![molecular formula C27H25ClN2O2 B4014868 3-(2-chlorophenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014868.png)
3-(2-chlorophenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound is a derivative of the dibenzo[b,e][1,4]diazepin-1-one class, known for its complex structure and potential pharmacological activities. The interest in these derivatives stems from their diverse chemical and physical properties, which can be tailored through substitutions at various positions on the diazepinone ring system.
Synthesis Analysis
The synthesis of such compounds typically involves the condensation and cyclization between specific phenylenediamine derivatives and benzaldehydes. Cortéas et al. (2004) developed an efficient synthesis method for novel derivatives, including those with chloro and ethoxy substitutions, through a two-step process involving condensation and cyclization of 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone with substituted benzaldehydes (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Molecular Structure Analysis
The molecular structure of such compounds has been elucidated using various spectroscopic techniques. Wang et al. (2014) characterized the crystal structure of a similar compound through X-ray single-crystal diffraction, highlighting the intricate arrangements of atoms and the impact of substitutions on the molecular conformation (Wang et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of dibenzo[b,e][1,4]diazepin-1-ones involves various transformations, such as alkylation, acetylation, and nitrosation, indicating a rich chemistry that allows for the creation of a wide array of derivatives with potential pharmacological activities. The work by Chechina et al. (2015) on the chemical properties of hexahydrodibenzo[b,e][1,4]diazepin-1-ones provides insights into the reactivity of these compounds (Chechina et al., 2015).
properties
IUPAC Name |
9-(2-chlorophenyl)-6-(2-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O2/c1-2-32-25-14-8-4-10-19(25)27-26-23(29-21-12-6-7-13-22(21)30-27)15-17(16-24(26)31)18-9-3-5-11-20(18)28/h3-14,17,27,29-30H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTWIXACOHQGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4014805.png)
![11-[4-(methylthio)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014810.png)
![1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B4014814.png)
![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)
![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)
![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4014837.png)
![2-[1-(cyclohexylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4014843.png)
![8,8-dimethyl-5-(3-phenoxyphenyl)-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4014850.png)

![11-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014859.png)
![11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014865.png)
![2-[(4-nitrophenyl)sulfonyl]cyclopentanecarboxylic acid](/img/structure/B4014874.png)